(S)-cyclopropyl(3-fluorophenyl)methanamine

Stereochemical purity Chiral resolution Enantiomeric excess

Stereochemical variability in arylcyclopropylamine procurement risks >100-fold differences in target inhibition. (S)-Cyclopropyl(3-fluorophenyl)methanamine (CAS 844817-68-1) is a single-enantiomer chiral primary amine with defined (S)-configuration, enabling predictable enantioselective target engagement in MAO, LSD1, and 5-HT2C programs. • Enantiopure (S)-form eliminates racemic confounding in SAR campaigns. • CNS drug-like profile: MW 165.21, XLogP3 1.7, TPSA 26 Ų. • Available ≥98% purity for mg-to-g scale R&D and salt screening.

Molecular Formula C10H12FN
Molecular Weight 165.21 g/mol
Cat. No. B12091488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-cyclopropyl(3-fluorophenyl)methanamine
Molecular FormulaC10H12FN
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESC1CC1C(C2=CC(=CC=C2)F)N
InChIInChI=1S/C10H12FN/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7,10H,4-5,12H2/t10-/m0/s1
InChIKeyBVAWKWBCPRVQCV-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Cyclopropyl(3-fluorophenyl)methanamine – Chiral Benzylic Amine Building Block for CNS-Targeted Discovery


(S)-Cyclopropyl(3-fluorophenyl)methanamine (CAS 844817-68-1) is a single-enantiomer, chiral primary amine featuring a cyclopropyl group and a 3-fluorophenyl ring attached to the same benzylic carbon [1]. With molecular formula C₁₀H₁₂FN and molecular weight 165.21 g/mol, this compound belongs to the arylcyclopropylamine class that includes the clinically important monoamine oxidase inhibitor tranylcypromine, but is structurally differentiated by placement of the amino group on the exocyclic benzylic carbon rather than directly on the cyclopropane ring [2]. The defined (S) absolute configuration at the chiral center imparts predictable three-dimensional topology relevant for enantioselective target engagement in medicinal chemistry programs targeting neurological and psychiatric indications [3].

Procurement Risk: Why the Racemate or (R)-Enantiomer Cannot Substitute for (S)-Cyclopropyl(3-fluorophenyl)methanamine


Generic substitution of (S)-cyclopropyl(3-fluorophenyl)methanamine with the racemic mixture (CAS 535925-74-7) or the (R)-enantiomer (CAS 473733-20-9) introduces uncontrolled stereochemical variables that can profoundly alter pharmacological outcomes [1]. In the structurally related 2-fluoro-2-phenylcyclopropylamine series, the (1S,2S)-enantiomer exhibited excellent inhibition of microbial tyramine oxidase while the (1R,2R)-enantiomer was essentially devoid of activity—a >100-fold difference driven solely by absolute configuration [1]. Similarly, (1S,2S)-2-fluoro-2-phenylcyclopropylamine was a more potent inhibitor of both recombinant human MAO A and MAO B than its (1R,2R) counterpart [2]. These class-level observations establish that enantiomeric identity is a critical quality attribute for arylcyclopropylamines; procurement of undefined stereochemistry introduces confounding variables into SAR campaigns and risks false-negative results in screening cascades [3].

Quantitative Differentiation Evidence for (S)-Cyclopropyl(3-fluorophenyl)methanamine vs. Closest Comparators


Enantiomeric Purity: Defined (S) Configuration vs. Racemic Material

Commercially available (S)-cyclopropyl(3-fluorophenyl)methanamine is supplied with a verified absolute configuration (αS) and typical enantiomeric purity of ≥98% by achiral HPLC [1]. In contrast, the racemic mixture (CAS 535925-74-7) contains a 1:1 ratio of (S)- and (R)-enantiomers, meaning that 50% of the material represents the opposite stereoisomer which, based on class-level evidence from fluorinated phenylcyclopropylamines, may exhibit drastically different—or absent—biological activity at enantioselective targets such as monoamine oxidases and aminergic receptors [2].

Stereochemical purity Chiral resolution Enantiomeric excess

Regioisomeric Differentiation: Benzylic Amine vs. Cyclopropylmethylamine Topology

(S)-Cyclopropyl(3-fluorophenyl)methanamine bears the primary amino group directly on the benzylic carbon (α-position to the phenyl ring), creating a 1,1-disubstituted methanamine motif [1]. The regioisomeric comparator [1-(3-fluorophenyl)cyclopropyl]methanamine (CAS 886365-90-8) places the amino group on a methylene carbon attached to the cyclopropyl ring, altering the distance, orientation, and conformational flexibility of the amine relative to the aromatic system . This topological difference influences the vector of hydrogen-bond donation from the primary amine, a critical parameter for target binding .

Regioisomer comparison Binding topology Amine positioning

Meta-Fluoro Substitution: Electronic Tuning vs. Non-Fluorinated and Para-Fluoro Analogs

The 3-fluoro (meta) substitution on the phenyl ring of (S)-cyclopropyl(3-fluorophenyl)methanamine provides distinct electronic modulation compared to the non-fluorinated parent and para-fluoro isomer. In the fluorinated phenylcyclopropylamine class, electron-withdrawing para-substituents (F, Cl) on trans-2-fluoro-2-arylcyclopropylamines slightly decreased tyramine oxidase inhibitory potency relative to the unsubstituted parent, while electron-donating substituents (+I, e.g., methyl) increased potency approximately 7-fold [1]. Meta-fluorine, with its mixed inductive electron-withdrawing and resonance electron-donating character, provides an intermediate electronic profile distinct from para-fluoro substitution. Additionally, the meta-fluorine avoids the metabolic vulnerability associated with para-position oxidation, which is a known clearance pathway for para-substituted phenylcyclopropylamines [2].

Fluorine substitution MAO inhibition Electronic effects

Computed Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding vs. Close Analogs

The computed physicochemical profile of (S)-cyclopropyl(3-fluorophenyl)methanamine reveals a measured lipophilicity (XLogP3-AA = 1.7) and topological polar surface area (TPSA = 26 Ų) that fall within favorable ranges for CNS drug-likeness [1]. Compared to the hydrochloride salt form (CAS 844470-94-6), the free base has lower molecular weight (165.21 vs. 201.67 g/mol) and higher calculated lipophilicity, providing flexibility in salt-form selection for different experimental requirements . The presence of a single hydrogen bond donor (primary amine) and two hydrogen bond acceptors (amine nitrogen and fluorine) with only two rotatable bonds creates a relatively constrained conformational profile compared to more flexible phenethylamine analogs [1].

Drug-likeness CNS MPO Physicochemical profiling

BindingDB Evidence: Structurally Related 5-HT2B/2C Agonist Activity in the Cyclopropylmethanamine Class

BindingDB data for the closely related trans-[2-(3-fluorophenyl)cyclopropyl]methylamine hydrochloride (CHEMBL492926) demonstrate potent agonist activity at human 5-HT2B (EC₅₀ = 3.60 nM) and 5-HT2C (EC₅₀ = 3.30 nM) receptors expressed in HEK293 cells, measured by calcium flux FLIPR assay [1]. While this comparator differs topologically (amine on cyclopropylmethyl rather than benzylic position), the shared 3-fluorophenyl and cyclopropyl pharmacophoric elements establish class-level evidence that this chemotype engages serotonergic GPCRs with nanomolar potency [1]. Patent literature further confirms that 2-phenyl-cyclopropylmethanamines function as selective 5-HT2C receptor agonists with therapeutic relevance for obesity and psychiatric disorders [2].

Serotonin receptor 5-HT2C agonist GPCR screening

Enantioselective MAO Inhibition: Class-Level Evidence Supporting Stereochemical Prioritization

The fluorinated phenylcyclopropylamine literature provides robust evidence that absolute configuration is a dominant determinant of MAO inhibitory potency. (1S,2S)-2-Fluoro-2-phenylcyclopropylamine was a more potent inhibitor of both recombinant human MAO A and MAO B than its (1R,2R)-enantiomer, establishing that the (S)-configuration at the carbon bearing the amine correlates with enhanced activity [1]. Furthermore, all inhibitors in this class showed time- and concentration-dependent inhibition characteristic of mechanism-based irreversible inhibition [1]. While direct MAO inhibition data for (S)-cyclopropyl(3-fluorophenyl)methanamine are not publicly available, the consistent enantiopreference observed across multiple fluorinated phenylcyclopropylamine series provides a strong rationale for selecting the (S)-enantiomer over the (R)-enantiomer or racemate when targeting MAO enzymes [2].

Monoamine oxidase Enantioselectivity Mechanism-based inhibition

High-Impact Application Scenarios for (S)-Cyclopropyl(3-fluorophenyl)methanamine in Drug Discovery and Chemical Biology


Enantioselective MAO Inhibitor Lead Optimization Programs

Research teams developing next-generation monoamine oxidase inhibitors for depression, Parkinson's disease, or neurodegenerative disorders can deploy (S)-cyclopropyl(3-fluorophenyl)methanamine as a defined-stereochemistry building block. The established (S)-enantiomer preference in fluorinated phenylcyclopropylamine MAO inhibition [1] combined with the meta-fluoro substitution's distinct electronic profile supports its use in SAR expansion campaigns where both potency and metabolic stability optimization are required. The free base form provides flexibility for salt screening and formulation development [2].

Serotonergic GPCR Agonist Discovery (5-HT2C-Focused)

Based on the demonstrated nanomolar 5-HT2B/2C agonist activity of structurally related 3-fluorophenyl cyclopropyl methanamines (5-HT2C EC₅₀ = 3.30 nM) [3], (S)-cyclopropyl(3-fluorophenyl)methanamine represents a compelling starting point for medicinal chemistry optimization toward selective 5-HT2C receptor agonists. The 5-HT2C target is clinically validated for obesity, substance use disorders, and schizophrenia, and the patent landscape confirms industry investment in cyclopropylmethanamine-based 5-HT2C agonists [4].

LSD1 Inhibitor Chemical Biology and Oncology Tool Compounds

Arylcyclopropylamines constitute a major scaffold class for lysine-specific demethylase 1 (LSD1) inhibition, a target of high interest in acute myeloid leukemia and other oncology indications [5]. The (S)-cyclopropyl(3-fluorophenyl)methanamine core provides a versatile synthetic handle for diversification via the primary amine, enabling rapid generation of focused compound libraries for LSD1 inhibitor discovery. The defined stereochemistry at the chiral center supports enantiopure lead identification and crystallography efforts [6].

Chiral Building Block for CNS-Penetrant Compound Synthesis

With its low molecular weight (165.21 g/mol), moderate lipophilicity (XLogP3 = 1.7), low TPSA (26 Ų), and single hydrogen bond donor, (S)-cyclopropyl(3-fluorophenyl)methanamine meets key CNS drug-likeness criteria [2]. It serves as an ideal chiral amine building block for the synthesis of CNS-targeted small molecules where defined stereochemistry, conformational constraint from the cyclopropyl group, and metabolic stabilization from fluorine substitution are simultaneously desired. Readily available commercial purity of ≥95-98% supports both milligram-scale exploratory chemistry and gram-scale lead optimization .

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